Cas no 891843-95-1 (Isobenzofuran, 6-bromo-1,3-dihydro-1,1-dimethyl-)

6-Bromo-1,3-dihydro-1,1-dimethylisobenzofuran is a brominated derivative of isobenzofuran, characterized by its stable, dimethyl-substituted dihydrofuran ring structure. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems. The bromine substituent at the 6-position enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient functionalization. Its robust, sterically hindered framework contributes to improved stability during synthetic manipulations. The compound is of interest in pharmaceutical and materials science research, where its structural motifs are leveraged for developing bioactive molecules or advanced polymers. Handling should adhere to standard safety protocols for brominated organics.
Isobenzofuran, 6-bromo-1,3-dihydro-1,1-dimethyl- structure
891843-95-1 structure
Product Name:Isobenzofuran, 6-bromo-1,3-dihydro-1,1-dimethyl-
CAS No:891843-95-1
MF:C10H11BrO
MW:227.097742319107
CID:1938332
PubChem ID:57803842
Update Time:2025-05-21

Isobenzofuran, 6-bromo-1,3-dihydro-1,1-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Isobenzofuran, 6-bromo-1,3-dihydro-1,1-dimethyl-
    • MFCD27931628
    • SY357282
    • 6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
    • 891843-95-1
    • GS4184
    • 6-bromo-1,1-dimethyl-1,3-dihydro-isobenzofuran
    • SCHEMBL309789
    • DB-113912
    • AT42931
    • 6-bromo-1,1-dimethyl-1,3-dihydroisobenzofuran
    • BTYUSPIFZBXFGY-UHFFFAOYSA-N
    • Inchi: 1S/C10H11BrO/c1-10(2)9-5-8(11)4-3-7(9)6-12-10/h3-5H,6H2,1-2H3
    • InChI Key: BTYUSPIFZBXFGY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2COC(C)(C)C=2C=1

Computed Properties

  • Exact Mass: 225.99933Da
  • Monoisotopic Mass: 225.99933Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 9.2Ų

Isobenzofuran, 6-bromo-1,3-dihydro-1,1-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P021P3T-50mg
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
50mg
$284.00 2024-04-20
1PlusChem
1P021P3T-100mg
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
100mg
$393.00 2024-04-20
1PlusChem
1P021P3T-250mg
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
250mg
$552.00 2024-04-20
1PlusChem
1P021P3T-500mg
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
500mg
$834.00 2024-04-20
1PlusChem
1P021P3T-1g
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
1g
$1051.00 2024-04-20
1PlusChem
1P021P3T-2.5g
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
2.5g
$2000.00 2024-04-20
1PlusChem
1P021P3T-5g
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
5g
$2927.00 2024-04-20
1PlusChem
1P021P3T-10g
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
10g
$4312.00 2024-04-20
Aaron
AR021PC5-50mg
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
50mg
$281.00 2024-07-18
Aaron
AR021PC5-100mg
6-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran
891843-95-1 95%
100mg
$406.00 2024-07-18

Additional information on Isobenzofuran, 6-bromo-1,3-dihydro-1,1-dimethyl-

Isobenzofuran, 6-bromo-1,3-dihydro-1,1-dimethyl: A Comprehensive Overview

Isobenzofuran, specifically the 6-bromo-1,3-dihydro-1,1-dimethyl derivative (CAS No. 891843-95-1), is a unique organic compound with significant potential in various scientific and industrial applications. This compound belongs to the broader class of benzofurans, which are known for their aromaticity and versatility in chemical reactions. The presence of the bromine atom at the 6-position and the dimethyl substitution at positions 1 and 3 introduces distinct electronic and steric properties that make this compound particularly interesting for researchers in the fields of organic chemistry, pharmacology, and materials science.

The synthesis of 6-bromo-1,3-dihydro-1,1-dimethylisobenzofuran involves a series of carefully designed reactions that leverage modern synthetic methodologies. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of this compound with high enantioselectivity, which is crucial for its application in chiral environments. The compound's structure has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry, ensuring its purity and structural integrity.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Its aromaticity and functional groups make it an ideal candidate for further functionalization. For instance, the bromine atom can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of various substituents that could enhance its biological activity or improve its physical properties.

Recent studies have explored the role of isobenzofuran derivatives in drug discovery. The compound's ability to interact with biological targets such as enzymes and receptors has been investigated through computational modeling and in vitro assays. These studies suggest that 6-bromo-1,3-dihydro-1,1-dimethylisobenzofuran may exhibit modulatory effects on key signaling pathways, making it a potential lead compound for therapeutic development.

In addition to its biological applications, this compound has shown promise in materials science. Its rigid aromatic framework and substituent effects make it a candidate for use in advanced materials such as organic semiconductors or optoelectronic devices. Researchers have explored its electronic properties through density functional theory (DFT) calculations, revealing its potential as a component in next-generation electronic materials.

The environmental impact of synthesizing and using this compound has also been a topic of recent research. Efforts to develop greener synthetic routes and assess its biodegradability are ongoing. These studies aim to ensure that the production and application of CAS No. 891843-95-1 align with sustainable practices and minimize ecological footprint.

In conclusion, Isobenzofuran, particularly the 6-bromo-1,3-dihydro-1,1-dimethyl derivative (CAS No. 891843-95-1), represents a versatile and multifaceted compound with vast potential across diverse scientific domains. Its unique structure, combined with cutting-edge synthetic methods and application-oriented research, positions it as a valuable asset in contemporary chemical research.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd